molecular formula C10H9NO2S B13637971 (R)-2-Isothiocyanato-3-phenylpropanoic acid

(R)-2-Isothiocyanato-3-phenylpropanoic acid

Cat. No.: B13637971
M. Wt: 207.25 g/mol
InChI Key: AAIBCNPCPXWKTH-SECBINFHSA-N
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Description

®-2-Isothiocyanato-3-phenylpropanoic acid is a chiral compound with significant importance in organic chemistry and various scientific research fields. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenylpropanoic acid backbone. The ® configuration indicates the specific spatial arrangement of its atoms, which is crucial for its reactivity and interaction with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Isothiocyanato-3-phenylpropanoic acid typically involves the reaction of ®-2-amino-3-phenylpropanoic acid with thiophosgene (CSCl2). The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the selective formation of the isothiocyanate group. The reaction can be summarized as follows:

(R)-2-Amino-3-phenylpropanoic acid+CSCl2(R)-2-Isothiocyanato-3-phenylpropanoic acid+HCl+CO2\text{(R)-2-Amino-3-phenylpropanoic acid} + \text{CSCl}_2 \rightarrow \text{(R)-2-Isothiocyanato-3-phenylpropanoic acid} + \text{HCl} + \text{CO}_2 (R)-2-Amino-3-phenylpropanoic acid+CSCl2​→(R)-2-Isothiocyanato-3-phenylpropanoic acid+HCl+CO2​

Industrial Production Methods

In an industrial setting, the production of ®-2-Isothiocyanato-3-phenylpropanoic acid may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Isothiocyanato-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.

    Oxidation: The phenyl ring can undergo oxidation reactions to form hydroxylated derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary amines (R-NH2) or secondary amines (R2-NH) in the presence of a base like triethylamine (TEA) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Thioureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Dithiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

®-2-Isothiocyanato-3-phenylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which ®-2-Isothiocyanato-3-phenylpropanoic acid exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The isothiocyanate group reacts with amino, hydroxyl, or thiol groups on proteins and enzymes, leading to the modification of their structure and function. This covalent modification can inhibit enzyme activity or alter protein-protein interactions, thereby affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Isothiocyanato-3-phenylpropanoic acid: The enantiomer of the ® form, with similar chemical properties but different biological activities due to its stereochemistry.

    Phenylisothiocyanate: Lacks the carboxylic acid group, making it less reactive in certain biological contexts.

    2-Isothiocyanato-3-phenylpropanoic acid: The racemic mixture containing both ® and (S) enantiomers.

Uniqueness

®-2-Isothiocyanato-3-phenylpropanoic acid is unique due to its chiral nature, which allows for specific interactions with chiral biological molecules. This specificity can lead to distinct biological effects compared to its enantiomer or racemic mixture.

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

(2R)-2-isothiocyanato-3-phenylpropanoic acid

InChI

InChI=1S/C10H9NO2S/c12-10(13)9(11-7-14)6-8-4-2-1-3-5-8/h1-5,9H,6H2,(H,12,13)/t9-/m1/s1

InChI Key

AAIBCNPCPXWKTH-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)N=C=S

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N=C=S

Origin of Product

United States

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